Benzeneethanesulfonyl azide
Description
Benzenesulfonyl azide (C₆H₅N₃O₂S) is an organoazide compound characterized by a sulfonyl azide (–SO₂N₃) group attached to a benzene ring. Its molecular weight is 183.19 g/mol, with a monoisotopic mass of 183.010247 . Structurally, it features a planar benzene ring linked to a sulfonyl azide group, as confirmed by SMILES notation (C1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N−]) and InChI descriptors . This compound is widely utilized in organic synthesis for nitrene generation, sulfonamide formation, and as a precursor in click chemistry .
Properties
CAS No. |
54664-50-5 |
|---|---|
Molecular Formula |
C8H9N3O2S |
Molecular Weight |
211.24 g/mol |
IUPAC Name |
N-diazo-2-phenylethanesulfonamide |
InChI |
InChI=1S/C8H9N3O2S/c9-10-11-14(12,13)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
HVLJLAJJIVEYQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzeneethanesulfonyl azide can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with sodium azide in an organic solvent such as acetonitrile or dimethyl sulfoxide (DMSO). The reaction typically occurs at room temperature and yields this compound as the primary product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzeneethanesulfonyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: this compound can undergo [3+2] cycloaddition reactions with alkenes or alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile or DMSO.
Cycloaddition: Copper(I) catalysts in the presence of alkenes or alkynes.
Major Products Formed:
Substitution: Formation of sulfonamides or sulfonate esters.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Scientific Research Applications
Benzeneethanesulfonyl azide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzeneethanesulfonyl azide involves the reactivity of the azide group. In nucleophilic substitution reactions, the azide group acts as a nucleophile, attacking electrophilic centers and forming new bonds. In reduction reactions, the azide group is reduced to an amine, releasing nitrogen gas (N₂) in the process . In cycloaddition reactions, the azide group participates in [3+2] cycloaddition with alkenes or alkynes, forming triazoles .
Comparison with Similar Compounds
Research Findings and Case Studies
- Electrochemical Synthesis : Benzenesulfonyl azide was converted to sulfonamide with 85% yield under mild electrochemical conditions, demonstrating its utility in sustainable synthesis .
- Bioconjugation : 4-Acetamidobenzenesulfonyl azide showed enhanced stability in aqueous click chemistry compared to aliphatic azides, enabling efficient protein labeling .
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